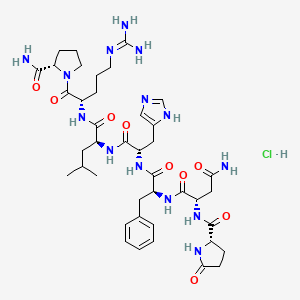

Antho-rpamide II

Description

Evolutionary Significance of Peptidergic Signaling in Basal Metazoans

The nervous systems of early-branching metazoans, such as cnidarians, are predominantly peptidergic, meaning they utilize small peptides as primary signaling molecules. elifesciences.orgdoaj.org This reliance on neuropeptides is considered a foundational aspect of neuronal communication, predating the diversification of many other neurotransmitter systems seen in more complex animals. elifesciences.org The study of cnidarian neuropeptides, therefore, offers a window into the ancestral state of nervous system function and evolution. doaj.orgnih.gov Peptidergic signaling in these organisms governs a wide array of physiological processes, including muscle contraction, feeding behavior, larval development, and reproduction, highlighting its central role in their biology. frontiersin.orgnih.gov

Discovery and Initial Characterization of Antho-rpamide II

This compound was first isolated from the sea anemone Anthopleura elegantissima. nih.gov Its discovery was facilitated by the use of a radioimmunoassay targeting the C-terminal Arg-Pro-NH2 (RPamide) sequence, a common feature in this family of peptides. nih.gov The isolation process involved the extraction of tissues from the sea anemone, followed by purification steps using high-pressure liquid chromatography (HPLC). nih.govdntb.gov.ua

The structure of this compound was determined to be 0> span="">6] The N-terminal pyroglutamic acid (1>="" by="" degradation="" from="" is="" modification="" peptide="" protects="" span="" that="" the="">8] The C-terminal amidation is another common post-translational modification in neuropeptides that is crucial for their biological activity. nih.gov)>[

Initial biological assays revealed that this compound has an inhibitory effect on the spontaneous, rhythmic contractions of sea anemone tentacles. nih.gov This finding suggested its role as a neurotransmitter or neuromodulator involved in the control of muscular activity. nih.gov

Overview of Antho-RPamide Family Diversity

This compound belongs to the larger Antho-RPamide family of neuropeptides, which are characterized by the presence of a C-terminal arginine-proline amide motif. This family exhibits considerable diversity in its amino acid sequences across different cnidarian species. nih.govfrontiersin.org Genomic and transcriptomic studies have identified numerous precursor proteins that can be processed to yield various Antho-RPamide peptides. nih.gov The diversity within this family suggests a range of specific functions and receptor interactions, contributing to the complexity of cnidarian neurophysiology. frontiersin.org

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N14O9.ClH/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25;/h3-5,8-9,20-22,25-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,46,48)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47);1H/t25-,26-,27-,28-,29-,30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKLGZSRKOPHT-OSSAIMHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61ClN14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Chemical Features of Antho Rpamide Ii

Primary Amino Acid Sequence Determination

The primary structure of Antho-rpamide II was elucidated through a combination of biochemical techniques. The initial isolation and purification of the peptide from extracts of Anthopleura elegantissima were guided by a radioimmunoassay (RIA) developed to be specific for the C-terminal Arg-Pro-NH2 (RPamide) sequence. nih.gov Following purification, likely involving high-pressure liquid chromatography (HPLC), the amino acid sequence was determined. nih.gov While the specific sequencing method for this compound is not explicitly detailed in the provided search results, the characterization of similar neuropeptides at the time commonly involved automated Edman degradation and was confirmed by mass spectrometry to determine the molecular weight and verify the sequence. nih.gov

The determined primary amino acid sequence of this compound is: nih.gov

This sequence reveals an octapeptide structure with specific residues that contribute to its chemical properties and biological function.

| Property | Description |

| Full Name | |

| Abbreviation | This compound |

| Amino Acid Sequence | Pyroglutamic acid - Asparagine - Phenylalanine - Histidine - Leucine - Arginine - Proline |

| Molecular Formula | C46H66N14O9 |

| Molecular Weight | 995.1 g/mol |

Terminal Modifications and Their Biological Implications

This compound possesses two key post-translational modifications at its termini: an N-terminal pyroglutamyl moiety and a C-terminal amidation. These modifications are crucial for the peptide's stability and biological activity. oup.com

The N-terminus of this compound is blocked by a pyroglutamyl (

The primary biological implication of this modification is the protection of the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of a peptide chain. oup.comsciopen.com This increased resistance to enzymatic degradation extends the half-life of the neuropeptide, allowing it to persist in the synaptic cleft or hemolymph and exert its effects over a longer duration. dcu.ie The hydrophobic nature of the γ-lactam ring in the pyroglutamyl residue is thought to be a key factor in this enhanced stability. sciopen.comresearchgate.net

At its C-terminus, this compound is amidated, meaning the terminal carboxyl group is replaced by an amide group (-CONH2). nih.gov This is a widespread modification among neuropeptides, with estimates suggesting that over half of all known neuropeptides are C-terminally amidated. acs.org

Similar to the N-terminal modification, C-terminal amidation serves to protect the peptide from degradation, in this case by carboxypeptidases. taylorandfrancis.comucl.ac.uk Beyond enhancing stability, the C-terminal amide is often essential for the biological activity of the peptide. acs.orgpatsnap.com The amidation neutralizes the negative charge of the C-terminal carboxylate, which can be critical for the proper binding of the peptide to its receptor and subsequent signal transduction. acs.orgjmb.or.kr For many neuropeptides, the removal of the C-terminal amide and its replacement with a free carboxyl group leads to a significant reduction or complete loss of biological function. acs.org

N-terminal Pyroglutamyl Moiety

Comparative Sequence Analysis within the Antho-RPamide Family

This compound is one of several related neuropeptides isolated from the sea anemone Anthopleura elegantissima and other cnidarians that share a common C-terminal Arg-Pro-NH2 (RPamide) motif. frontiersin.orgnih.gov Comparative analysis of their primary structures reveals both conserved elements and points of variation, which likely contribute to a diversity of functions within this peptide family.

Below is a table comparing the sequences of several members of the Antho-RPamide family found in Anthopleura elegantissima.

| Peptide Name | Amino Acid Sequence |

| Antho-rpamide I | Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 |

| This compound | |

| Antho-rpamide-3 | |

| Antho-rpamide-4 | Gly-Pro-Hyp-Ser-Leu-Phe-Arg-Pro-NH2 |

Note: Hyp stands for hydroxyproline. The sequences are sourced from comparative genomics and peptide isolation studies. nih.gov

The conservation of the C-terminal RPamide sequence is the defining feature of this family and is essential for their recognition by a common set of antibodies used in their initial discovery. nih.gov The variations in the N-terminal portion of the peptides are significant and suggest that while they may belong to the same family, they likely interact with different receptor subtypes or have distinct potencies and physiological roles. frontiersin.orgnih.gov For instance, the presence of multiple proline residues in Antho-rpamide I, in addition to the N-terminal modification in this compound and III, points to different strategies for achieving resistance to enzymatic degradation. researchgate.net The diversity within the Antho-RPamide family highlights the molecular evolution of neuropeptide signaling in early metazoans.

Biosynthetic Pathways and Precursor Processing of Antho Rpamide Ii

Genetic Encoding and Preprohormone Architecture

The foundation for Antho-rpamide II synthesis lies within the genetic code, which dictates the structure of a large precursor protein, the preprohormone.

The gene encoding the precursor for this compound was first identified and cloned from the sea anemone Anthopleura elegantissima. nih.govnih.gov Initial isolation of the peptide was achieved using a radioimmunoassay targeting the C-terminal Arg-Pro-NH2 (RPamide) sequence. nih.govresearchgate.net Subsequent molecular cloning efforts led to the characterization of the full preprohormone, revealing a complex structure containing multiple copies of related peptide sequences. nih.gov Research on other cnidarians, such as Nematostella vectensis, has also identified RPamide precursor genes, highlighting the evolutionary conservation of this neuropeptide family. frontiersin.org

Genomic and transcriptomic analyses have revealed that cnidarian species often possess multiple genes for neuropeptide preprohormones. nih.govresearchgate.net In A. elegantissima, at least two, and possibly a third, Antho-RPamide preprohormone genes have been identified. nih.gov These preprohormones are classic examples of polyproteins, as they contain multiple copies of immature neuropeptide sequences. For instance, one cloned preprohormone from A. elegantissima contains sequences for Antho-RPamide-2, Antho-RWamide-3, and Antho-RPamide-4, among other RPamide fragments. nih.gov This "many-peptides-from-one-gene" strategy allows for the efficient and coordinated production of a suite of related neuropeptides. The number of peptide copies can be substantial, with some cnidarian neuropeptide precursors containing up to 50 copies of identical or similar sequences. nih.govnih.gov

| Antho-RPamide Family Peptides and Precursors |

| :--- | :--- | :--- |

| Peptide Name | Sequence | Identified Species |

| Antho-RPamide | Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 | Anthopleura elegantissima |

| this compound |

Identification and Cloning of Antho-rpamide Precursor Genes

Post-Translational Modificational Events

Once the preprohormone is translated from mRNA, it undergoes a series of critical modifications to release the mature and active this compound peptide. wikipedia.org These modifications occur in a specific sequence within the cell's secretory pathway. nih.govmdpi.com

The first step in processing the preprohormone is its cleavage by endoproteolytic enzymes. The preprohormone contains a signal peptide at its N-terminus that directs it into the endoplasmic reticulum; this signal peptide is quickly removed. nih.govvliz.be The remaining prohormone is then cleaved at specific sites that flank the immature peptide sequences. In cnidarians, these cleavage sites are often marked by single or paired basic amino acid residues (like lysine (B10760008) and arginine) or, in some cases, acidic residues (aspartic and glutamic acid), a feature that points to potentially novel processing enzymes. oup.comarchive.orgfrontiersin.org Prohormone convertases, such as furin/PC1/3, are the typical enzymes responsible for cleavage at basic residues. vliz.bearchive.org

Following cleavage, the liberated peptides undergo further modifications to ensure their stability and biological activity.

C-terminal Amidation: this compound features a C-terminal amide group, a common feature of neuropeptides that protects them from degradation by carboxypeptidases. nih.govoup.com This amide is generated from a C-terminal glycine (B1666218) residue present in the precursor sequence. The conversion is a two-step enzymatic process catalyzed by peptidylglycine alpha-monooxygenase. oup.comfrontiersin.org

N-terminal Cyclization: The N-terminus of this compound is blocked by a pyroglutamyl (

Endoproteolytic Cleavage Mechanisms

Cellular Compartmentation of Biosynthetic Machinery

The entire process of this compound biosynthesis is highly organized within specific cellular compartments, primarily in neurons and neuroendocrine cells. frontiersin.org

The synthesis begins with the translation of the preprohormone on ribosomes attached to the rough endoplasmic reticulum (RER). nih.govvliz.be Within the RER, the signal peptide is cleaved, and the protein begins to fold. The prohormone is then transported to the Golgi apparatus. It is within the immature secretory granules budding from the Golgi that the majority of post-translational processing, including endoproteolytic cleavage and other modifications, takes place. wikipedia.orgmdpi.com

Mature, active this compound peptides are stored in these membrane-bound secretory vesicles. frontiersin.org Immunohistochemical studies have localized Antho-RPamides to ectodermal and endodermal sensory cells and neurons in sea anemones, confirming their role as neuropeptides. nih.govfrontiersin.org Upon stimulation, these vesicles fuse with the cell membrane to release their contents into the extracellular space, where they can act on target cells. frontiersin.org In the sea anemone Nematostella vectensis, RPamide-positive sensory cells are found in a nerve net associated with the apical organ in the larval stage. nih.govbiorxiv.org

Biological Activity and Physiological Roles of Antho Rpamide Ii in Cnidarians

Modulation of Muscular Contractility in Model Systems

Studies on the physiological effects of Antho-rpamide II have revealed its role in modulating muscular activity in sea anemones.

A key function of this compound is its inhibitory effect on muscle contractions. When applied to tentacle preparations from sea anemones, this compound effectively inhibits the spontaneous, rhythmic contractions of these structures. nih.gov This suggests a role for the neuropeptide in controlling and dampening muscular activity within the tentacles.

| Preparation | Effect of this compound | Reference |

| Sea anemone tentacle | Inhibition of spontaneous, rhythmic contractions | nih.gov |

While this compound demonstrates clear inhibitory action on tentacle muscles, other related neuropeptides in cnidarians show a range of effects on different muscle types. For instance, Antho-RWamides have excitatory effects on endodermal circular and longitudinal muscles but are inhibitory to the ectodermal longitudinal muscle fibers of tentacles. oup.com In contrast, Antho-RNamide inhibits circular muscles while exciting longitudinal muscle groups in the endoderm. oup.com This differential activity highlights the complexity of neuromuscular control in these organisms, where distinct neuropeptides can have opposing actions on antagonistic muscle groups to coordinate movement.

Inhibition of Spontaneous Contractions in Tentacle Preparations

Neurotransmission and Neuromodulation Functions

The observed effects of this compound on muscle activity strongly suggest its involvement in neural signaling pathways.

The ability of this compound to inhibit spontaneous muscle contractions at low concentrations points to its function as a neurotransmitter or neuromodulator. nih.gov The localization of RPamide-like peptides in the ectodermal and endodermal sensory cells of sea anemone tentacles and oral disks further supports their role as genuine neuropeptides involved in neural communication. nih.govresearchgate.net These peptides are believed to be released from neurons to act on target muscle cells, thereby modulating their contractility.

In vitro assays are crucial for understanding the direct effects of neuropeptides on neural and muscular tissues. While specific in vitro neural activity assays for this compound are not detailed in the provided search results, the general approach for such studies involves isolating relevant tissues or cells. For example, the direct action of Antho-RWamides on muscle cells was confirmed by applying the peptides to isolated smooth muscle cells from the sphincter of Calliactis parasitica, which induced contraction. nih.govbiologists.com Similar assays for this compound would involve preparing isolated tentacle muscle cells and measuring their response to the peptide, likely observing a cessation or reduction in spontaneous contractile activity.

Modern in vitro techniques like multi-electrode arrays (MEAs) allow for the non-destructive, long-term recording of spontaneously firing neurons and can be used to assess the effects of neuropeptides on neural network activity. nih.gov Such an approach could quantify changes in firing rates, burst patterns, and synchrony within a cultured cnidarian neuronal network upon application of this compound. axionbiosystems.comaxionbiosystems.comfrontiersin.org

Evidence for Neurotransmitter/Neuromodulator Role

Spatial and Temporal Expression During Development

The expression of RPamide neuropeptides has been studied during the development of the sea anemone Nematostella vectensis. In the free-swimming planula larvae, RPamide is expressed in the aboral ectoderm in cells with a sensory-like morphology. researchgate.net As the planula develops into a polyp, the RPamide-expressing nerve net in the aboral region undergoes apoptosis, and new RPamide-expressing sensory cells appear in the developing tentacles of the polyp. researchgate.net This developmental shift in expression from the aboral pole in the larva to the tentacles in the polyp suggests a change in the function of the RPamide signaling system during the life cycle of the sea anemone. researchgate.net Specifically, in Nematostella, RPamide-positive sensory cells are found in the apical pole of the planula larva. biologists.combiologists.combiorxiv.orgbiorxiv.org

| Developmental Stage | Location of RPamide Expression | Reference |

| Planula Larva (Nematostella vectensis) | Aboral ectoderm, apical pole sensory cells | researchgate.netbiologists.combiologists.combiorxiv.orgbiorxiv.org |

| Polyp (Nematostella vectensis) | Tentacles | researchgate.net |

Ontogenetic Expression Patterns

The expression of RPamide neuropeptides is meticulously regulated during the development of the sea anemone Nematostella vectensis. Precursor transcripts for RPamides first become detectable during the gastrulation stage, appearing in scattered epithelial cells within the aboral ectoderm. nih.govfrontiersin.orgfrontiersin.org These initial RPamide-positive cells develop into spindle-shaped, sensory-like cells that extend basal processes to form a distinct nerve net in the aboral ectoderm of the free-swimming planula larva. nih.govfrontiersin.orgresearchgate.net

As the planula larva continues to develop, the expression of RPamide expands. It becomes evident in sensory cells located in the ectoderm of the oral body column and the pharynx. nih.govfrontiersin.orgfrontiersin.org Furthermore, expression commences within the developing endodermal nervous system. nih.govfrontiersin.orgfrontiersin.org

A significant change occurs during metamorphosis into a polyp. The RPamide-positive sensory nerve net located in the aboral ectoderm of the larva undergoes degeneration through apoptosis. nih.govfrontiersin.orgresearchgate.net Concurrently, RPamide expression is initiated in newly forming ectodermal sensory cells within the growing oral tentacles of the polyp. nih.govfrontiersin.orgresearchgate.net This transition highlights a shift in the primary location of RPamide function from the larval sensory organ to the adult feeding and sensory structures.

Table 1: Ontogenetic Expression of RPamide in Nematostella vectensis

| Developmental Stage | Location of Expression | Cell Type |

|---|---|---|

| Gastrula | Aboral ectoderm | Scattered epithelial cells |

| Planula Larva (Early) | Aboral ectoderm, Apical Organ | Sensory nerve net |

| Planula Larva (Late) | Oral body column ectoderm, Pharyngeal ectoderm, Endodermal nervous system | Sensory cells, Endodermal neurons |

| Primary Polyp | Oral tentacles | Ectodermal sensory cells |

Localization in Larval Sensory Structures (e.g., Apical Organ)

In the planula larva of Nematostella vectensis, RPamide-expressing neurons are key components of the primary larval sensory structure, the apical organ. nih.govfrontiersin.org The apical organ is a concentration of sensory and neuronal cells at the aboral end of the larva, which is crucial for sensing environmental cues and modulating swimming behavior. nih.govbiorxiv.org

RPamide-positive sensory cells become directly integrated into this developing apical organ. nih.govfrontiersin.org These peptidergic sensory cells are morphologically distinct from other cells within the organ; they are spindle-shaped and their nuclei are located near the epithelial surface, in contrast to the more columnar apical-tuft cells which have basal nuclei. frontiersin.org These RPamide-expressing cells contribute to an aborally concentrated sensory nerve net. frontiersin.org The identification of these neurons was the first evidence of a peptidergic sensory cell type within the sea anemone's apical organ, which is now understood to be composed of at least three main cell types: apical-tuft cells, gland cells, and these RPamide-positive peptidergic sensory cells. frontiersin.org

Table 2: Cellular Composition of the Nematostella vectensis Larval Apical Organ

| Cell Type | Description | Associated Neuropeptides |

|---|---|---|

| Apical-Tuft Cells | Column-shaped epithelial cells with long cilia forming a tuft; have basal nuclei. frontiersin.org | Not specified |

| Gland Cells | Secretory cells. frontiersin.org | Not specified |

| Peptidergic Sensory Cells | Spindle-shaped sensory neurons with superficial nuclei; form a nerve net. frontiersin.org | RPamide frontiersin.orgresearchgate.netscispace.com |

Expression in Adult Neural Networks

Following the metamorphic transition from a larva to a polyp, the expression pattern of RPamide shifts significantly. The larval-specific aboral nerve net disappears, and new expression domains appear in the adult. nih.govfrontiersin.org In the adult Nematostella vectensis polyp, RPamide expression is found in ectodermal sensory cells of the oral tentacles. nih.govfrontiersin.org In another sea anemone, Calliactis parasitica, RPamide has been identified through immunostaining in ectodermal sensory cells of the body wall. frontiersin.org In primary polyps of Nematostella, neuropeptides are also generally observed in endodermal ganglion cells in the body column and tentacles. uib.no This localization suggests a role for this compound and related peptides in the neural circuits controlling feeding and sensory responses in the adult animal.

Elucidation of Cellular Targets and Signaling Pathways

While the precise molecular mechanisms of this compound action are still under investigation, general principles of neuropeptide signaling provide a framework for understanding its function.

Identification of Putative Receptors and Receptor Subtypes

The specific receptors for this compound have not yet been definitively identified. However, it is widely accepted that most neuropeptides in both cnidarians and bilaterians exert their effects by binding to G-protein-coupled receptors (GPCRs) on the surface of target cells. frontiersin.orgbiorxiv.orgpnas.org Therefore, GPCRs are the most likely putative receptors for the Antho-rpamide family.

It is worth noting that alternative signaling mechanisms for neuropeptides exist in cnidarians. For instance, neuropeptides of the RFamide family have been shown to directly activate ion channels of the degenerin/epithelial Na+ channel (DEG/ENaC) family in Hydra. biorxiv.orgpnas.org This raises the possibility that RPamides could also, in some contexts, act through ligand-gated ion channels in addition to or instead of GPCRs.

Intracellular Signaling Cascades Triggered by this compound

Upon a neuropeptide binding to its GPCR, a conformational change in the receptor is induced, which in turn activates intracellular signaling cascades. frontiersin.org The specifics of the cascade triggered by this compound are not yet known, which is a direct consequence of its receptor not having been identified.

However, studies on related neuropeptides in sea anemones offer potential clues. For example, Antho-RWamide, another neuropeptide found in sea anemones, is thought to act by opening Ca2+ channels in the muscle membrane, leading to an influx of calcium ions. researchgate.net An increase in intracellular calcium is a common second messenger that can trigger a variety of cellular responses, including muscle contraction. researchgate.net While not directly demonstrated for this compound, it is plausible that its signaling pathway could involve the modulation of ion channels and the mobilization of intracellular second messengers like calcium ions to elicit its physiological effects, such as the observed inhibition of spontaneous tentacle contractions. researchgate.net

Methodologies for the Research of Antho Rpamide Ii

Isolation and Purification Techniques

The initial challenge in researching Antho-rpamide II is to isolate it from the vast array of other molecules present in the source organism, the sea anemone Anthopleura elegantissima. nih.govresearchgate.net This requires a combination of extraction and sophisticated purification methods.

The isolation of this compound begins with the collection of biological tissues from sea anemones. nih.gov Neuropeptides are typically extracted by homogenizing the tissues in an acidic medium, which serves to precipitate larger proteins while keeping smaller peptides in solution. This process also inactivates endogenous proteases that could degrade the target peptide. While specific details of the extraction solvent for this compound are not extensively documented in the provided literature, a common procedure for cnidarian neuropeptides involves using acidified methanol (B129727) or acetone. The resulting crude extract contains a complex mixture of peptides and other small molecules, necessitating further purification. oup.com

Following initial extraction, chromatographic techniques are indispensable for purifying this compound to homogeneity. nih.gov High-Performance Liquid Chromatography (HPLC) is a key technology used in this process. nih.govresearchgate.netnih.gov The crude extract is subjected to multiple rounds of HPLC, often using different column chemistries and solvent gradients to separate peptides based on their physicochemical properties, such as hydrophobicity and charge.

The purification is typically monitored by a detection method, such as a radioimmunoassay (RIA), which specifically targets the peptide of interest. researchgate.netoup.com Fractions from the chromatograph are collected and tested for the presence of this compound, and the immunoreactive fractions are then pooled for further purification steps. This iterative process of separation and detection is continued until a pure peptide is obtained.

Extraction Protocols from Biological Tissues

Structural Elucidation and Confirmation Techniques

Once a purified sample of this compound is obtained, its molecular structure must be determined and confirmed. This involves sequencing the amino acids and understanding their three-dimensional arrangement.

Mass spectrometry (MS) is a fundamental tool for determining the amino acid sequence of peptides like this compound. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose. vliz.be In this technique, the purified peptide is ionized, and its mass-to-charge ratio is measured. The peptide ions are then fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides the necessary information to deduce the precise sequence of amino acids. oup.comvliz.be For this compound, this analysis confirmed its primary structure as

Table 2: Molecular Structure of this compound

| Attribute | Detail | Source |

|---|---|---|

| Full Name | [<="">1] researchgate.net | |

| Amino Acid Sequence | Pyroglutamic acid - Asparagine - Phenylalanine - Histidine - Leucine - Arginine - Proline | nih.gov |

| C-terminal Modification | Amidation (NH2) | nih.govnih.gov |

| N-terminal Modification | Pyroglutamic Acid (

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure or conformation of molecules in solution. rsc.orgnih.gov While mass spectrometry reveals the sequence, NMR provides insight into how the peptide folds in space. This is achieved by measuring the magnetic properties of atomic nuclei within the molecule. rsc.orgencyclopedia.pub

For peptides, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used. wikipedia.org

COSY identifies protons that are coupled through chemical bonds, helping to assign resonances to specific amino acid residues.

NOESY identifies protons that are close to each other in space, even if they are far apart in the primary sequence. This information is used to calculate distance restraints that define the peptide's folded structure. wikipedia.org

Although the specific use of NMR for the conformational analysis of this compound is not detailed in the provided search results, it is a standard and powerful method for the structural elucidation of neuropeptides, including those isolated from sea anemones. oup.comindianastate.edu

Radioimmunoassay (RIA) is a highly sensitive and specific immunologic assay used for quantifying minute amounts of substances, such as peptides. The development of an RIA was central to the discovery and study of this compound. nih.govresearchgate.net The method relies on an antiserum raised against the C-terminal sequence Arg-Pro-NH2 (RPamide), which is characteristic of this peptide family. nih.govoup.com

The principle of RIA involves a competitive binding reaction where the unlabeled peptide in a sample competes with a fixed amount of radiolabeled peptide for a limited number of antibody binding sites. By measuring the amount of radioactivity bound to the antibody, one can determine the concentration of the unlabeled peptide in the sample. This technique was not only used to quantify the peptide but also to track its presence across different fractions during the HPLC purification process, guiding the isolation procedure. nih.govresearchgate.net

Table 3: Characteristics of the Radioimmunoassay for this compound Research

| Component | Description | Function |

|---|---|---|

| Antiserum | Raised against the C-terminal dipeptide amide Arg-Pro-NH2 (RPamide). nih.govresearchgate.net | Specifically binds to this compound and related peptides. |

| Radiolabeled Tracer | A synthetic peptide analogous to this compound, tagged with a radioisotope. | Competes with the native peptide for antibody binding sites. |

| Standard Curve | Generated using known concentrations of synthetic this compound. | Allows for the quantification of the peptide in unknown samples. |

| Application | Monitoring purification fractions researchgate.netoup.com; Quantification in tissue extracts. | Detection and measurement of peptide concentration. |

Localization Techniques

Immunohistochemistry and immunocytochemistry are crucial techniques for determining the cellular and subcellular location of neuropeptides like this compound within tissues. These methods utilize antibodies that specifically bind to the target peptide or a part of its sequence.

Research on cnidarian neuropeptides has frequently employed these techniques to map the distribution of various peptide families. researchgate.net For instance, antisera raised against the C-terminal sequence Arg-Pro-NH2 (RPamide) were instrumental in the initial isolation of this compound from the sea anemone Anthopleura elegantissima. researchgate.netnih.gov This demonstrates the high specificity that can be achieved with antibodies targeting a particular peptide terminus.

In studies of sea anemones, immunocytochemistry using antisera against different neuropeptides, including the RPamide family, has revealed that these peptides are located in distinct sets of neurons. researchgate.netoup.com In the sea anemone Calliactis parasitica, antisera against RPamide peptides stained ectodermal and endodermal sensory cells in the tentacles and oral disk, confirming their role as genuine neuropeptides. nih.gov Similarly, in Nematostella vectensis, RPamide-positive sensory cells have been identified in the apical pole of the planula larva. researchgate.net These findings, gathered through whole-mount immunocytochemistry, have provided detailed insights into the architecture of the cnidarian nervous system. researchgate.net

| Study Focus | Organism | Technique | Key Findings | Citation |

| Isolation of this compound | Anthopleura elegantissima | Radioimmunoassay (using antiserum against C-terminal RPamide) | Successfully isolated | researchgate.netnih.gov |

| Neuronal Localization | Calliactis parasitica | Immunocytochemistry (using antisera against RPamide peptides) | RPamides are located in ectodermal and endodermal sensory cells of the tentacles and oral disk. | nih.gov |

| Larval Nervous System | Nematostella vectensis | Immunostaining | RPamide-positive sensory cells are present at the apical pole of the planula larva. | researchgate.net |

| General Neuropeptide Distribution | Sea Anemones | Immunocytochemistry | Different neuropeptides, including RPamides, are found in distinct populations of neurons. | researchgate.netoup.com |

While immunochemical methods detect the final peptide product, in situ hybridization (ISH) is a powerful molecular technique used to visualize the expression of the genes that encode these peptides. By using a labeled probe that is complementary to the messenger RNA (mRNA) of the neuropeptide precursor, researchers can identify the specific cells responsible for synthesizing the peptide.

This methodology has been applied to map the transcripts for neuropeptides in cnidarians. For example, studies in the sea anemone Nematostella vectensis have combined ISH and immunostaining to examine the spatial localization of neuropeptide transcripts, including those for the RPamide family. researchgate.net Research has shown that RPamide is expressed in the aboral ectoderm of free-swimming planula larvae. researchgate.net Furthermore, combining ISH with other techniques has revealed that RPamide and GLWamide neuropeptides are expressed in non-overlapping sets of neurons in the planula nervous system of N. vectensis, suggesting they perform distinct neural functions. researchgate.net The use of whole-mount ISH has been critical in determining the expression patterns of neuropeptide genes in both planulae and primary polyps. pnas.org

| Research Goal | Organism | Method | Primary Finding | Citation |

| Spatial Localization of Transcripts | Nematostella vectensis | In Situ Hybridization (ISH) | NvRPa transcripts are localized in the ectodermal and endodermal nervous systems. | researchgate.net |

| Gene Expression Pattern | Nematostella vectensis | Whole-mount ISH | Determined expression patterns of neuropeptide genes in planulae and polyps. | pnas.org |

| Comparative Expression | Nematostella vectensis | Combined ISH and Immunostaining | RPamide and GLWamide are expressed in non-overlapping neuronal subsets in planulae. | researchgate.net |

| Larval Gene Expression | Nematostella vectensis | ISH | RPamide is expressed in the aboral ectoderm of planula larvae. | researchgate.net |

Synthetic Approaches for this compound and Analogues

The chemical synthesis of peptides like this compound is essential for confirming their structure and for producing sufficient quantities for biological assays.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. wikipedia.org Developed by R.B. Merrifield, this technique involves assembling a peptide chain sequentially while one end is covalently attached to an insoluble resin support. sennchem.com The key advantage of SPPS is the ability to remove excess reagents and by-products by simple filtration and washing, which avoids the time-consuming purification of intermediates required in solution-phase synthesis. sennchem.com

The general SPPS cycle proceeds from the C-terminus to the N-terminus and involves the following steps:

Attachment: The first, C-terminal amino acid is attached to a solid resin support. sennchem.com

Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed. thermofisher.com

Coupling: The next protected amino acid is activated and coupled to the newly freed N-terminus, forming a peptide bond. thermofisher.com

Repetition: The deprotection and coupling cycle is repeated until the desired peptide sequence is assembled. thermofisher.com

Cleavage: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). sennchem.compeptide.com

Modern advancements, such as Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), have further optimized this process by eliminating intermediate wash steps and using microwave irradiation to enhance reaction efficiency, allowing for the high-quality synthesis of even long peptides. cem.com

Considerations for N-terminal Protection and C-terminal Amidation

N-terminal Protection Protecting groups are fundamental to peptide synthesis to prevent unwanted side reactions. biosynth.com The N-terminus of each amino acid added to the growing chain must be temporarily blocked. The two most common N-terminal protecting groups used in SPPS are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). wikipedia.orgthermofisher.com

Boc Protection: Removed by treatment with a moderately strong acid, such as TFA. thermofisher.com

Fmoc Protection: Base-labile and removed with a mild base, typically piperidine. thermofisher.com

The choice between Boc and Fmoc strategies depends on the peptide sequence and the desired final product. peptide.com For a peptide like this compound, which has a pyroglutamyl (

C-terminal Amidation Many biologically active neuropeptides, including this compound, possess a C-terminal amide (-NH2) instead of a free carboxyl group (-COOH). nih.govoup.com This amidation protects the peptide from degradation by carboxypeptidases and can enhance its biological activity and stability. oup.comlifetein.com

Comparative Genomics and Evolutionary Analysis of Rpamide Peptides

Identification of Orthologs and Paralogs Across Cnidarian Species

Genomic and transcriptomic surveys have identified RPamide precursor-encoding genes across a range of cnidarian species, primarily within the classes Anthozoa and Medusozoa. These peptides are notably absent in other cnidarian groups such as Octocorallia, Staurozoa, and Cubozoa. frontiersin.org The presence of these genes in disparate species points to a common ancestral origin, establishing them as orthologs.

In several species, evidence of gene duplication events has led to the emergence of paralogs—genes within the same species that have diverged over time. A clear example is found in the starlet sea anemone, Nematostella vectensis, which possesses two distinct RPamide-precursor genes, Nv37852 and Nv244953. frontiersin.orgscispace.com While both genes exist in the genome, studies have shown detectable expression primarily for Nv244953, suggesting potential functional divergence or differential regulation between the two paralogs. frontiersin.org The identification of multiple RPamide peptides in stony corals (order Scleractinia) further suggests that gene duplication is a recurring theme in the evolution of this peptide family. nih.gov

Table 1: Identification of RPamide Peptides and Genes in Cnidarian Species

| Species | Class | Peptide/Gene Identified | Finding | Source(s) |

|---|---|---|---|---|

| Anthopleura elegantissima | Anthozoa | Antho-RPamide II | Isolated and sequenced | nih.gov |

| Nematostella vectensis | Anthozoa | Nv37852, Nv244953 | Two paralogous precursor genes identified in genome | frontiersin.org |

| Acropora millepora | Anthozoa | pQRTRIRPamide | Precursor gene identified with multiple RPamide sequences | nih.gov |

| Acropora digitifera | Anthozoa | pQGFIRPamide | Precursor gene identified with multiple RPamide sequences | nih.gov |

| Pocillopora damicornis | Anthozoa | pQFTNWRPamide | Precursor gene identified with multiple RPamide sequences | nih.gov |

| Stylophora pistillata | Anthozoa | pQKNPWRPamide | Precursor gene identified with multiple RPamide sequences | nih.gov |

| Clytia hemisphaerica | Hydrozoa | RPamide precursor gene | Gene identified in genome | frontiersin.org |

| Cladonema pacificum | Hydrozoa | RPamide precursor gene | Gene identified in genome | frontiersin.org |

| Nemopilema nomurai | Scyphozoa | RPamide precursor gene | Gene identified in genome | frontiersin.org |

| Rhopilema esculentum | Scyphozoa | RPamide precursor gene | Gene identified in genome | frontiersin.org |

Evolutionary Trajectories of RPamide Gene Families

The evolutionary history of the RPamide family appears distinct from that of more ancient and widespread cnidarian neuropeptides like GLWamides and GRFamides. elifesciences.org These latter families are found in nearly all cnidarian classes, suggesting they arose in the common cnidarian ancestor. nih.govfrontiersin.org In contrast, the distribution of RPamides is more restricted, indicating a more recent evolutionary origin or subsequent loss in several major lineages. frontiersin.org

RPamide genes have been identified in Anthozoa (sea anemones, stony corals) and in some Medusozoa (Hydrozoa and Scyphozoa), but they are conspicuously absent from other significant clades. frontiersin.org This patchy distribution suggests that the RPamide gene family likely emerged after the divergence of these major cnidarian lineages or was selectively lost in groups where it is not found. The expression of RPamides in the larval apical organ, a key sensory structure, points to their integration into specific neural circuits that may not be conserved across all cnidarians. frontiersin.orgnih.gov

Conservation and Divergence of RPamide Precursor Sequences

Like many neuropeptides, RPamides are synthesized as part of a larger preprohormone molecule that undergoes post-translational processing. nih.govvliz.be These precursor proteins typically start with a signal peptide that directs them into the secretory pathway, followed by one or more copies of the immature neuropeptide sequences. vliz.benih.gov

Comparative analysis of RPamide precursors reveals both conservation and divergence. The core C-terminal RPamide motif, which is crucial for biological activity and receptor recognition, is highly conserved. nih.gov However, the N-terminal portions of the peptides encoded on a single precursor can vary significantly. For instance, genomic analysis of stony corals like Acropora millepora and Stylophora pistillata shows that their RPamide preprohormones encode multiple, distinct RPamide peptides. nih.gov This variation suggests that while the fundamental interaction with the receptor is maintained via the C-terminus, the variations in the full peptide sequence may modulate activity, binding affinity, or susceptibility to degradation. The cleavage sites that flank the neuropeptide sequences on the precursor also show conservation, typically consisting of basic amino acid residues recognized by prohormone convertases. nih.gov

Role of Gene Duplication in Neuropeptide Diversity

Gene duplication is a primary engine of evolutionary innovation, and the diversification of neuropeptide families is a classic example of this principle. The presence of two paralogous RPamide genes in Nematostella vectensis (Nv37852 and Nv244953) provides direct evidence of gene duplication within this family. frontiersin.org

Following a duplication event, the two gene copies can have several fates. One copy may retain the original function while the other accumulates mutations and is either lost (nonfunctionalization) or gains a new function (neofunctionalization). Alternatively, the original function may be partitioned between the two copies (subfunctionalization). The observation that only one of the Nematostella RPamide paralogs shows significant expression suggests a possible divergence in regulation or function. frontiersin.org

This process is not unique to the peptide ligands. The G protein-coupled receptors (GPCRs) that bind neuropeptides also undergo extensive duplication and diversification. elifesciences.orgelifesciences.org The expansion of neuropeptide families is often mirrored by the expansion of their cognate receptor families, leading to increasingly complex and specific signaling systems. elifesciences.org In Nematostella, the duplication of an ancestral neuropeptide gene has been shown to have given rise to a venom toxin, highlighting how this evolutionary mechanism can create functionally novel molecules from a common peptidergic template. uib.no The expansion and variation seen in the RPamide family across different cnidarian lineages are consistent with a model where gene duplication, followed by sequence divergence, has played a critical role in shaping the chemical communication toolkit of these early-evolving animals.

Advanced Research Directions and Future Perspectives on Antho Rpamide Ii

High-Throughput Peptidomics and Functional Screens

The initial discovery of Antho-rpamide II relied on radioimmunoassay techniques targeting the C-terminal Arg-Pro-NH2 (RPamide) sequence. nih.govresearchgate.net Modern research is now propelled by more advanced, high-throughput methodologies. The combination of in silico neuropeptide prediction from genomic and transcriptomic data with tandem mass spectrometry has become a powerful tool for peptidomics. vliz.be This approach dramatically reduces the search space for peptide identification, enabling more sensitive and reliable discovery of novel neuropeptides and their various post-translationally modified forms. vliz.be

For this compound and other related peptides, future research will likely involve large-scale functional screens. By creating a library of predicted and identified neuropeptides from organisms like Nematostella vectensis, researchers can screen them against a vast array of potential G protein-coupled receptors (GPCRs) to deorphanize these receptors and map out signaling pathways. researchgate.net Such screens have already successfully identified specific receptors for other cnidarian neuropeptides and could be applied to pinpoint the direct molecular targets of this compound. researchgate.net This high-throughput approach is essential for moving beyond initial physiological observations to a detailed molecular understanding of a peptide's function.

In Silico Prediction and Computational Modeling of Interactions

Computational modeling is an increasingly vital tool for predicting the three-dimensional structure of neuropeptides and their interactions with receptors. Theoretical conformational analysis has been used to model the spatial structures of related proline-rich neuropeptides, such as Antho-RPamide. rusbiophysics.ru These studies aim to identify a limited set of low-energy conformations that are likely responsible for the molecule's biological function. rusbiophysics.ru

Future in silico work on this compound could involve:

Homology Modeling: Building a 3D model of the this compound receptor, once identified through functional screens.

Molecular Docking: Simulating the binding of this compound to its putative receptor to predict the precise binding site and key interacting amino acid residues.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the peptide-receptor complex over time to understand the stability of the interaction and any conformational changes that occur upon binding.

These computational approaches can guide further experimental work, such as site-directed mutagenesis, to validate the predicted interactions and accelerate the process of understanding the peptide's mechanism of action at a molecular level.

Investigation of Structure-Activity Relationships through Rational Design of Analogues

Understanding the relationship between a peptide's structure and its biological activity is fundamental to pharmacology and tool development. For neuropeptides, this often involves synthesizing a series of analogues where specific amino acids are substituted, and then testing their activity in bioassays. This approach has been applied to other cnidarian neuropeptides, like the LWamides, to determine which residues are critical for their function. frontiersin.org

For this compound, a systematic structure-activity relationship (SAR) study would be a key future direction. By creating and testing various analogues, researchers can identify the pharmacophore—the essential parts of the peptide responsible for its activity.

Table 1: Hypothetical Structure-Activity Relationship Study Design for this compound

| Analogue Position | Original Residue | Substitution Type | Rationale |

| 1 | Gln, Ala | Investigate the importance of the N-terminal pyroglutamyl ring for activity and stability against aminopeptidases. | |

| 3 | Phe | Ala, Tyr, Trp | Determine the role of the aromatic side chain in receptor binding. |

| 6 | Arg | Lys, Ala | Probe the necessity of the positively charged guanidinium (B1211019) group for electrostatic interactions with the receptor. |

| 7 | Pro | Ala | Examine the function of the C-terminal proline residue in maintaining the peptide's conformation. |

| 8 | Pro-NH2 | Pro (free acid) | Assess the contribution of the C-terminal amide, which typically protects against degradation and is crucial for activity. |

The results of such studies are critical for designing more potent, selective, or stable versions of the peptide for research or therapeutic applications.

Harnessing this compound as a Molecular Probe for Neurobiological Research

With its specific inhibitory effects on muscle contraction, this compound is a valuable candidate for use as a molecular probe to dissect neural circuits in cnidarians. nih.gov Neuropeptides are essential tools for mapping the functional connections within the diffuse nerve nets of animals like sea anemones and hydra. researchgate.netresearchgate.net

Future research could involve applying fluorescently labeled or biotinylated versions of this compound to tissue preparations. This would allow researchers to visualize the location of its binding sites and, by extension, the distribution of its receptors within the nervous system. The expression pattern of RPamides has been studied in the sea anemone Nematostella vectensis, revealing that they are present in sensory nerve nets, including in the apical organ of larvae, a key sensory structure. researchgate.netfrontiersin.org During metamorphosis, this larval nerve net degenerates, and RPamide expression appears in the sensory cells of newly forming tentacles, highlighting its role in dynamic neural processes. researchgate.netfrontiersin.org Using this compound as a targeted probe could provide a more detailed map of these specific circuits and how they are remodeled during development.

Development of Novel Research Tools and Methodologies based on this compound

The unique properties of this compound can be leveraged to develop new research tools. Based on a validated structure-activity relationship, it is possible to design photo-activatable ("caged") or photoswitchable analogues of the peptide.

Caged Peptides: An inert, light-sensitive group is attached to a critical amino acid residue, rendering the peptide inactive. The peptide can then be applied to a biological system, and its activity can be triggered with high spatial and temporal precision using a focused light source (e.g., a laser). This would allow researchers to stimulate specific neurons or muscle groups within a complex tissue preparation.

Photoswitchable Peptides: Incorporating a light-sensitive amino acid allows the peptide's activity to be turned on and off reversibly with different wavelengths of light. This provides a powerful, non-invasive method for repeatedly controlling a specific neural pathway.

Furthermore, the discovery of the specific receptor for this compound could lead to the development of genetically encoded biosensors. These sensors, often based on fluorescence resonance energy transfer (FRET), could be expressed in specific cells and would change their fluorescent properties in real-time in response to the local release of this compound, providing a dynamic readout of neuronal activity in living organisms.

Q & A

What is the chemical structure of Antho-RPamide II, and what methodologies are used to isolate and characterize it in marine organisms?

Answer: this compound (Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH₂) is a neuropeptide first isolated from sea anemones. Its isolation typically involves tissue homogenization followed by peptide purification using high-performance liquid chromatography (HPLC) and structural validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Researchers should prioritize reproducibility by documenting solvent gradients, column specifications, and MS ionization parameters. Contradictions in reported structures (e.g., post-translational modifications) require cross-validation using Edman degradation or transcriptome-derived precursor sequences .

What experimental approaches are recommended to functionally characterize this compound in neural signaling pathways?

Answer: Functional studies often employ:

- Immunohistochemistry to localize this compound in neural tissues.

- Gene knockdown (e.g., RNAi or CRISPR-Cas9) to assess behavioral or physiological changes in model organisms like Acropora millepora.

- Electrophysiological recordings to measure peptide-induced ion channel activity.

Contradictions in functional data (e.g., excitatory vs. inhibitory effects) may arise from species-specific receptor affinities, necessitating dose-response assays across taxa .

How should researchers design experiments to resolve contradictions in the physiological roles of this compound across studies?

Answer: Apply the PICO framework to refine hypotheses:

- Population: Target organism (e.g., A. millepora larvae).

- Intervention: this compound application or receptor blockade.

- Comparison: Wild-type vs. genetically modified specimens.

- Outcome: Quantify metamorphosis rates or neural activity.

Use FINER criteria to ensure feasibility and novelty. For example, conflicting reports on its role in settlement could be addressed by standardizing environmental variables (e.g., light, temperature) and including negative controls (e.g., scrambled peptides) . Statistical validation should account for intra- and inter-assay variability .

What statistical methods are appropriate for analyzing contradictory activity data of this compound across species?

Answer:

- Phylogenetic comparative methods to correlate peptide efficacy with evolutionary divergence.

- Multivariate regression to isolate variables (e.g., receptor subtypes, peptide concentration).

- Meta-analysis of published dose-response curves using random-effects models to quantify heterogeneity.

Contradictions may stem from non-linear pharmacokinetics; thus, non-parametric tests (e.g., Kruskal-Wallis) are recommended for skewed datasets. Always report effect sizes and confidence intervals .

How can researchers investigate the evolutionary conservation of this compound precursors in non-model cnidarians?

Answer:

- Transcriptome mining: Use BLAST or HMMER to identify precursor genes in understudied species.

- Synteny analysis: Compare genomic loci across taxa to infer evolutionary constraints.

- Mass spectrometry-guided proteomics to confirm precursor processing.

Advanced studies should integrate molecular dynamics simulations to predict structural stability of peptide-receptor interactions in silico, followed by functional assays in vivo .

What protocols ensure reproducibility in this compound bioactivity studies?

Answer:

- Standardized peptide synthesis: Specify purity (>95%), lyophilization conditions, and storage buffers.

- Data transparency: Share raw electrophysiology traces, HPLC chromatograms, and RNA-seq data via repositories like NCBI or Zenodo.

- Cross-lab validation: Collaborate to replicate key findings using blinded protocols.

Document all steps in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable), and pre-register experimental designs to mitigate bias .

Notes for Methodological Rigor

- Basic vs. Advanced Differentiation: Basic questions focus on isolation/characterization (e.g., Q1–Q2), while advanced questions address mechanistic and evolutionary complexity (Q3–Q6).

- Data Contradiction Management: Emphasize hypothesis-driven replications and meta-analytical frameworks .

- Exclusion of Non-Academic Content: Commercial synthesis or pricing is omitted per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.